Sulfisozole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

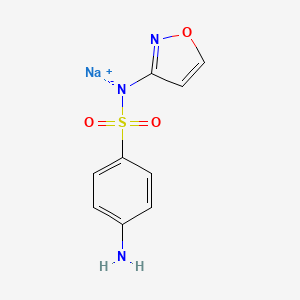

sodium;(4-aminophenyl)sulfonyl-(1,2-oxazol-3-yl)azanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N3O3S.Na/c10-7-1-3-8(4-2-7)16(13,14)12-9-5-6-15-11-9;/h1-6H,10H2;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILJOTUZCTLKWTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)S(=O)(=O)[N-]C2=NOC=C2.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N3NaO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Sulfisoxazole on Dihydropteroate Synthase

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sulfisoxazole (B1682709), a short-acting sulfonamide antibiotic, exerts its bacteriostatic effect by targeting and inhibiting dihydropteroate (B1496061) synthase (DHPS), a critical enzyme in the bacterial folate biosynthesis pathway.[1] This pathway is essential for the de novo synthesis of folate, a precursor for nucleic acid and amino acid synthesis in many microorganisms.[1] As mammals obtain folate from their diet and lack the DHPS enzyme, this pathway represents a selective target for antimicrobial agents.[2] Sulfisoxazole functions as a competitive inhibitor of DHPS, structurally mimicking the natural substrate, para-aminobenzoic acid (PABA).[3] This competitive inhibition blocks the synthesis of dihydropteroate, leading to a depletion of downstream folate cofactors and subsequent cessation of bacterial growth. This guide provides a detailed technical overview of the mechanism of action of sulfisoxazole on DHPS, including the relevant biochemical pathways, quantitative data for related sulfonamides, and detailed experimental protocols for assessing enzyme inhibition.

The Folate Biosynthesis Pathway and the Role of Dihydropteroate Synthase

The bacterial folate biosynthesis pathway is a multistep process that produces tetrahydrofolate, an essential cofactor in one-carbon transfer reactions. Dihydropteroate synthase (DHPS) catalyzes a key step in this pathway: the condensation of 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate (DHPPP) with para-aminobenzoic acid (PABA) to form 7,8-dihydropteroate.[2] This reaction is vital for the survival of bacteria that synthesize their own folate.

Figure 1: Simplified diagram of the bacterial folate biosynthesis pathway.

Mechanism of Action of Sulfisoxazole

Sulfisoxazole's mechanism of action is rooted in its structural similarity to PABA. This allows it to bind to the PABA-binding site of the DHPS enzyme.[3] By occupying the active site, sulfisoxazole acts as a competitive inhibitor, preventing the binding of the natural substrate, PABA, and thereby halting the production of dihydropteroate.[3] This leads to the depletion of downstream folate products, which are essential for DNA, RNA, and protein synthesis, ultimately resulting in the inhibition of bacterial growth and replication.[1]

Figure 2: Competitive inhibition of DHPS by sulfisoxazole.

Quantitative Analysis of Sulfonamide Inhibition

| Sulfonamide | Organism | Inhibition Constant (Ki) | IC50 | Reference |

| Sulfamethoxazole | Plasmodium falciparum | 7 ± 3 µM | 55 µM | [4] |

| Sulfadiazine | Escherichia coli | 2.5 x 10⁻⁶ M | - | [5] |

| Dapsone | Plasmodium falciparum | 6 ± 2 µM | 33 µM | [4] |

| Sulfamoxole | Plasmodium falciparum | 7 ± 3 µM | 55 µM | [4] |

Experimental Protocols

The following section details a standard experimental protocol for determining the inhibitory activity of compounds like sulfisoxazole against dihydropteroate synthase.

Continuous Spectrophotometric DHPS Inhibition Assay

This assay measures the activity of DHPS through a coupled enzymatic reaction. The product of the DHPS reaction, dihydropteroate, is reduced by an excess of dihydrofolate reductase (DHFR), a reaction that consumes NADPH. The rate of NADPH oxidation is monitored by the decrease in absorbance at 340 nm, which is directly proportional to the DHPS activity.[6]

5.1.1 Materials and Reagents

-

Recombinant Dihydropteroate Synthase (DHPS)

-

Recombinant Dihydrofolate Reductase (DHFR)

-

6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP)

-

para-Aminobenzoic acid (PABA)

-

Nicotinamide adenine (B156593) dinucleotide phosphate (B84403) (NADPH)

-

Sulfisoxazole (or other test inhibitor)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Assay Buffer: 100 mM Tris-HCl, 10 mM MgCl₂, pH 7.6

-

96-well UV-transparent microplates

-

Microplate spectrophotometer capable of reading absorbance at 340 nm with temperature control

5.1.2 Experimental Workflow

Figure 3: Experimental workflow for the DHPS inhibition assay.

5.1.3 Detailed Procedure

-

Inhibitor Preparation: Prepare a stock solution of sulfisoxazole in 100% DMSO. Perform serial dilutions of the stock solution in DMSO to generate a range of inhibitor concentrations for IC50 determination.

-

Reagent Preparation:

-

Prepare a fresh substrate mix containing PABA and DHPPP in the assay buffer.

-

Prepare an enzyme mix containing DHPS and an excess of DHFR in the assay buffer.

-

Prepare a cofactor solution of NADPH in the assay buffer.

-

-

Assay Execution (96-well plate format):

-

Add 2 µL of the sulfisoxazole serial dilutions to the appropriate wells of a 96-well plate. For control wells (no inhibition), add 2 µL of DMSO.

-

Add 178 µL of a master mix containing the assay buffer, enzyme mix (DHPS and DHFR), and NADPH solution to each well.

-

Pre-incubate the plate at 37°C for 5 minutes.

-

Initiate the reaction by adding 20 µL of the pre-warmed substrate mix (PABA and DHPPP) to all wells.

-

-

Data Acquisition: Immediately place the plate in a microplate reader pre-set to 37°C and monitor the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for 15-30 minutes.

-

Data Analysis:

-

Calculate the initial reaction velocity (V) for each inhibitor concentration by determining the slope of the linear portion of the absorbance versus time curve.

-

Calculate the percentage of inhibition for each sulfisoxazole concentration relative to the DMSO control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic model).

-

To determine the inhibition constant (Ki), the assay should be performed with varying concentrations of both the inhibitor and the substrate (PABA). The data can then be analyzed using a suitable kinetic model, such as the Michaelis-Menten equation for competitive inhibition, and plotted using methods like the Lineweaver-Burk plot.

-

Conclusion

Sulfisoxazole remains a relevant case study in the principles of antimicrobial drug action. Its efficacy is derived from its specific and competitive inhibition of dihydropteroate synthase, a key enzyme in a metabolic pathway essential for many pathogenic bacteria but absent in humans. This technical guide has provided a detailed examination of this mechanism, including the underlying biochemistry, a comparative look at the quantitative potency of related sulfonamides, and a comprehensive experimental protocol for the assessment of DHPS inhibition. This information serves as a valuable resource for researchers and professionals in the fields of microbiology, pharmacology, and drug development, aiding in the understanding of sulfonamide action and the ongoing efforts to combat antimicrobial resistance.

References

- 1. The Comprehensive Antibiotic Resistance Database [card.mcmaster.ca]

- 2. Replacing sulfa drugs with novel DHPS inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. journals.asm.org [journals.asm.org]

- 5. Inhibition of Plasmodium falciparum dihydropteroate synthetase and growth in vitro by sulfa drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A rapid assay for dihydropteroate synthase activity suitable for identification of inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

a detailed comparison of the pharmacokinetic profiles of Sulfisoxazole in various species

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfisoxazole, a short-acting sulfonamide antibiotic, has been a cornerstone in the treatment of various bacterial infections in both human and veterinary medicine. Its efficacy is intrinsically linked to its pharmacokinetic profile—the journey of the drug through the body, encompassing absorption, distribution, metabolism, and excretion (ADME). Understanding the variations in these pharmacokinetic parameters across different species is paramount for effective dose regimen design, prediction of efficacy, and assessment of potential toxicity. This technical guide provides a detailed comparison of the pharmacokinetic profiles of Sulfisoxazole in humans, dogs, swine, and mice, drawing upon available scientific literature. While comprehensive data for other species such as cats, cattle, horses, goats, and sheep are limited for Sulfisoxazole specifically, this guide will also touch upon general sulfonamide pharmacokinetics in these species to provide a broader context.

Data Presentation: Comparative Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters of Sulfisoxazole in various species. Significant interspecies differences are evident, particularly in elimination half-life and bioavailability, underscoring the importance of species-specific pharmacokinetic studies in drug development.

Table 1: Elimination and Distribution Half-Life of Sulfisoxazole

| Species | Elimination Half-life (t½) | Distribution Half-life (t½α) |

| Human | 7.40 hours[1] | 0.56 hours[1] |

| Dog | 33.74 hours[1] | 4.08 hours[1] |

| Swine | 46.39 hours[1] | 1.30 hours[1] |

| Mouse | Data not available | Data not available |

Table 2: Volume of Distribution and Oral Bioavailability of Sulfisoxazole

| Species | Volume of Distribution (Vd, steady-state) | Oral Bioavailability |

| Human | 16.2 Liters[1] | Data not available |

| Dog | 17.2 Liters[1] | 69.8%[1] |

| Swine | 30.3 Liters[1] | 100.0%[1] |

| Mouse | Data not available | Data not available |

Table 3: Plasma Protein Binding and Excretion of Sulfisoxazole

| Species | Plasma Protein Binding | Primary Route of Excretion | Percentage of Intravenous Dose Excreted in Urine | Percentage of Oral Dose Excreted in Urine |

| Human | 25% - 40%[1] | Renal | Data not available | Data not available |

| Dog | 30% - 50%[1] | Renal | 42.2%[1] | 29.4%[1] |

| Swine | 40% - 60%[1] | Renal | 30.7%[1] | 18.3%[1] |

| Mouse | Data not available | Renal | Data not available | Data not available |

Experimental Protocols

The determination of the pharmacokinetic parameters listed above relies on meticulously designed and executed experimental studies. Below are detailed methodologies representative of those cited in the literature for key experiments.

Pharmacokinetic Study in Dogs, Swine, and Humans

This protocol is a composite based on methodologies described for comparative pharmacokinetic studies.[1][2]

1. Subjects:

-

Healthy adult male and female dogs (e.g., Beagle or mixed breed), swine (e.g., Yorkshire), and human volunteers.

-

Animals are acclimatized to the study environment for a minimum of one week before the experiment.

-

All subjects are fasted overnight before drug administration.

2. Drug Administration:

-

Intravenous (IV): A single dose of Sulfisoxazole sodium salt solution is administered via a cephalic or ear vein catheter over a fixed period (e.g., 1-2 minutes).

-

Oral (PO): A single oral dose of Sulfisoxazole in tablet or capsule form is administered, followed by a fixed volume of water to ensure swallowing.

3. Sample Collection:

-

Blood Samples: Blood samples (e.g., 3-5 mL) are collected into heparinized tubes from a contralateral vein at predetermined time points. A typical sampling schedule would be: 0 (pre-dose), 5, 15, 30, 45 minutes, and 1, 1.5, 2, 4, 6, 8, 12, 24, 48, 72, and 96 hours post-administration.[1]

-

Urine Samples: Total urine output is collected at specified intervals (e.g., 0-4, 4-8, 8-12, 12-24, 24-48, 48-72, and 72-96 hours) post-dosing. The volume of each collection is recorded.

4. Sample Processing and Analysis:

-

Blood samples are centrifuged to separate plasma, which is then stored frozen (e.g., at -20°C or -80°C) until analysis.

-

Urine samples are also stored frozen.

-

Concentrations of Sulfisoxazole and its major metabolite, N4-acetylsulfisoxazole, in plasma and urine are determined using a validated High-Performance Liquid Chromatography (HPLC) method with UV or mass spectrometric detection.[2]

5. Pharmacokinetic Analysis:

-

Plasma concentration-time data are analyzed using pharmacokinetic software employing a non-compartmental or a two-compartment model to determine parameters such as elimination half-life, volume of distribution, clearance, and area under the curve (AUC).[1]

-

Oral bioavailability is calculated as (AUCoral / AUCIV) × (DoseIV / Doseoral) × 100.

-

The percentage of the dose excreted in urine is calculated from the cumulative amount of drug and metabolite recovered in the urine.

High-Performance Liquid Chromatography (HPLC) Method for Sulfisoxazole in Plasma

This is a representative HPLC protocol for the quantification of Sulfisoxazole in plasma samples.

1. Instrumentation:

-

HPLC system with a pump, autosampler, column oven, and a UV-Vis or Mass Spectrometry (MS) detector.

2. Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol), delivered in an isocratic or gradient elution mode.

-

Flow Rate: Typically 1.0 mL/min.

-

Column Temperature: Maintained at a constant temperature (e.g., 30°C).

-

Detection: UV detection at a wavelength of approximately 254 nm or MS/MS detection for higher sensitivity and specificity.

3. Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma, add 300 µL of a protein precipitation agent (e.g., acetonitrile or methanol).

-

Vortex the mixture for 1 minute to ensure complete protein precipitation.

-

Centrifuge the sample at high speed (e.g., 10,000 x g) for 10 minutes.

-

Transfer the clear supernatant to an HPLC vial for injection.

4. Calibration and Quantification:

-

Prepare a series of calibration standards of Sulfisoxazole in blank plasma.

-

Process the calibration standards and quality control samples in the same manner as the study samples.

-

Construct a calibration curve by plotting the peak area of Sulfisoxazole against its concentration.

-

Quantify the concentration of Sulfisoxazole in the study samples by interpolating their peak areas from the calibration curve.

Signaling Pathways and Experimental Workflows

Metabolic Pathway of Sulfisoxazole

The primary metabolic pathway for Sulfisoxazole in most species is N4-acetylation, which is catalyzed by N-acetyltransferase enzymes (NATs). This process converts the active drug into an inactive metabolite, N4-acetylsulfisoxazole, which is then excreted. A minor pathway involving oxidation by Cytochrome P450 enzymes to form a hydroxylamine (B1172632) metabolite has also been suggested, particularly in the context of hypersensitivity reactions.

Experimental Workflow for a Pharmacokinetic Study

The following diagram illustrates a typical workflow for conducting a pharmacokinetic study of Sulfisoxazole in an animal model.

Conclusion

The pharmacokinetic profile of Sulfisoxazole exhibits significant variability across different species. Dogs and swine, for instance, display a much longer elimination half-life compared to humans, which has important implications for dosing intervals in veterinary medicine.[1] The high oral bioavailability in swine suggests excellent absorption from the gastrointestinal tract in this species.[1] While specific data for other veterinary species are scarce, the general principles of sulfonamide pharmacokinetics suggest that factors such as ruminant physiology can significantly impact drug absorption and disposition. The primary route of metabolism via N4-acetylation appears to be conserved across the species studied, although the rate and extent of this process can differ. This technical guide provides a foundational understanding of the comparative pharmacokinetics of Sulfisoxazole. Further research is warranted, particularly in species where data is currently lacking, to enable more precise and effective use of this important antimicrobial agent in a wider range of animal populations.

References

- 1. Sulfonamides and Sulfonamide Combinations Use in Animals - Pharmacology - Merck Veterinary Manual [merckvetmanual.com]

- 2. Bioavailability and pharmacokinetics of sulphadiazine, N4-acetylsulphadiazine and trimethoprim following intravenous and intramuscular administration of a sulphadiazine/trimethoprim combination in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dawn of the Antibacterial Era: A Technical History of Sulfonamide Antibiotics

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

The discovery of sulfonamide antibiotics in the 1930s marked a pivotal moment in medical history, heralding the beginning of the age of chemotherapy and offering the first effective systemic treatments for bacterial infections. Before their introduction, even minor infections could prove fatal, and diseases like pneumonia and sepsis were leading causes of death.[1][2] This guide provides a detailed technical account of the historical development of these "miracle drugs," from their origins in the German dye industry to their elucidation as competitive inhibitors of a crucial bacterial metabolic pathway.

The Pre-Antibiotic Landscape and the Rise of Chemotherapy

In the early 20th century, the medical community had a limited arsenal (B13267) against systemic bacterial infections. While antiseptics could be used topically, there were no broadly effective drugs that could safely target and eliminate bacteria within the human body.[3] The conceptual groundwork for such agents was laid by Paul Ehrlich, who proposed the idea of "magic bullets"—chemicals that could selectively target pathogens without harming the host. This principle of chemotherapy drove much of the early drug discovery research.[4]

From Dyes to Drugs: The Discovery of Prontosil

The journey to the first sulfonamide began in the laboratories of the German chemical conglomerate IG Farben, where physician and researcher Gerhard Domagk was tasked with testing industrial chemicals for medical applications.[5] The Bayer team at IG Farben hypothesized that coal-tar dyes, known for their ability to bind to fabrics, might also selectively bind to and inhibit bacterial cells.[3][5] This line of inquiry led Domagk and his team, including chemists Josef Klarer and Fritz Mietzsch, to synthesize and test thousands of compounds, particularly those related to azo dyes.[1][6]

In 1932, a red azo dye containing a sulfonamide group, initially designated KL 730 and later named Prontosil rubrum, showed remarkable antibacterial effects in mice infected with lethal doses of Streptococcus.[6][7][8] Domagk's rigorous testing over the next few years confirmed its efficacy, a discovery that was so significant it earned him the 1939 Nobel Prize in Physiology or Medicine.[1][9][10] One of the early and most famous successes of Prontosil was the treatment of Domagk's own daughter, who had contracted a severe streptococcal infection.[1][7]

Key Experiments: Domagk's In Vivo Model

A crucial aspect of Domagk's discovery was his reliance on in vivo testing. He observed that Prontosil was highly effective at clearing bacterial infections in living animals but was inactive against the same bacteria in vitro (in a test tube).[1][4] This observation was key to understanding its mechanism of action.

-

Animal Model: Mice were used as the model organism.

-

Infection: A lethal dose of a virulent strain of Streptococcus pyogenes was administered to the mice, typically via intraperitoneal injection. This would reliably cause a fatal systemic infection (septicemia) in untreated control animals.

-

Treatment: The experimental group of mice was treated with Prontosil. The drug, being a dye, was likely administered orally or via injection.

-

Control Group: A control group of infected mice received no treatment.

-

Observation: The mice were observed over a period of several days. Key endpoints included survival rates and signs of infection. Blood and tissue samples could be taken to confirm the presence or absence of streptococci.[11]

-

In Vitro Comparison: In parallel, the direct effect of Prontosil on Streptococcus pyogenes cultures was assessed in laboratory glassware (e.g., agar (B569324) plates or broth cultures). No inhibition of bacterial growth was observed in these in vitro tests.

The consistent outcome was the survival of the Prontosil-treated mice, while the untreated mice succumbed to the infection.[11] This discrepancy between in vivo efficacy and in vitro inactivity strongly suggested that the drug was being converted into an active form within the body.

Unmasking the Active Agent: The Discovery of Sulfanilamide (B372717)

The puzzle of Prontosil's mechanism was solved in 1935 by a team at the Pasteur Institute in Paris. Jacques and Thérèse Tréfouël, along with Federico Nitti and Daniel Bovet, hypothesized that Prontosil was a prodrug.[8][12] They demonstrated that in vivo, the azo linkage of Prontosil was cleaved by metabolic processes, releasing a simpler, colorless compound: para-aminobenzenesulfonamide, which became known as sulfanilamide.[6][8]

This discovery was monumental for two reasons. First, it revealed the true antibacterial agent. Second, sulfanilamide had first been synthesized in 1908 by Paul Gelmo and was not under patent, allowing for its widespread and inexpensive production.[4][12] This opened the floodgates for research and development of new, more potent, and less toxic sulfonamide derivatives.[3]

Mechanism of Action: Competitive Inhibition of Folate Synthesis

The elucidation of the sulfonamides' mechanism of action is a classic example of antimetabolite theory. In 1940, British bacteriologist Donald Woods observed that the antibacterial action of sulfanilamide could be reversed by the addition of para-aminobenzoic acid (PABA). He noted the structural similarity between the two molecules and proposed that sulfanilamide acts as a competitive antagonist of PABA.[13]

Bacteria, unlike humans, cannot absorb folic acid (vitamin B9) from their environment and must synthesize it de novo.[3][13] PABA is an essential precursor in this pathway. Sulfonamides, due to their structural similarity to PABA, competitively inhibit the bacterial enzyme dihydropteroate (B1496061) synthase (DHPS), which catalyzes the incorporation of PABA into dihydropteroic acid, a precursor to folic acid.[3][14] Without folic acid, bacteria cannot synthesize the nucleotides (purines and pyrimidines) necessary for DNA replication and cell division, leading to a bacteriostatic effect (inhibition of growth and multiplication).[3][15] Humans are unaffected because they obtain folic acid from their diet and lack the DHPS enzyme.[13][14]

The Golden Age: Development of Sulfonamide Derivatives

The discovery of sulfanilamide's activity spurred the synthesis of thousands of derivatives between the late 1930s and mid-1940s.[3][4] The primary goal of this research was to improve upon the parent compound by increasing potency, broadening the spectrum of activity, and reducing toxicity, such as the risk of crystalluria (crystal formation in the urine).[16]

Structure-Activity Relationship (SAR)

Key structural modifications were found to influence the antibacterial activity and pharmacokinetic properties of sulfonamides:

-

N4 Amino Group: The free aromatic amino group at the N4 position is essential for activity, as it mimics the amino group of PABA. Substitution at this position generally leads to inactive compounds, although some can be designed as prodrugs that are metabolized back to the active form in the body.[17][18]

-

Aromatic Ring: The benzene (B151609) ring is crucial, and the sulfonamide group must be directly attached to it. The amino group must be in the para position relative to the sulfonamide group.[17]

-

N1 Sulfonamide Group: Substitution on the amide nitrogen (N1) proved to be the most fruitful area for modification. Introducing various heterocyclic rings (e.g., pyridine, thiazole, pyrimidine) at this position led to compounds with significantly improved properties. These substitutions alter the pKa of the molecule, influencing its solubility and protein binding, and can enhance its binding affinity to the DHPS enzyme.[18]

Data on Key Sulfonamide Developments

The rapid development of new sulfonamides led to a series of more effective and safer drugs that became mainstays of antibacterial therapy until the widespread availability of penicillin.

| Drug | Year Introduced | Key Advancements & Notes |

| Prontosil | 1935 | The first commercially available sulfonamide; a prodrug.[3][9] |

| Sulfanilamide | 1936 | Identified as the active metabolite of Prontosil; off-patent.[19] |

| Sulfapyridine | 1938 | One of the first derivatives; notably effective against pneumonia.[2][19] |

| Sulfathiazole | ~1940 | Highly active but had a higher incidence of side effects. Widely used during WWII.[6][19] |

| Sulfadiazine | ~1941 | Considered a significant improvement with good efficacy and lower toxicity.[11] |

| Sulfacetamide | 1941 | Less potent systemically but found use in treating urinary tract and ophthalmic infections.[19] |

| Succinylsulfathiazole | 1942 | A poorly absorbed sulfonamide designed for treating gastrointestinal infections.[19] |

Clinical Impact, Decline, and Legacy

The introduction of sulfonamides had a dramatic impact on public health, significantly reducing mortality rates from diseases like pneumonia, meningitis, and puerperal (childbed) fever.[3][7] They were used extensively during World War II to treat infected wounds, saving countless lives.[12]

The dominance of sulfonamides began to wane with the mass production of penicillin in the mid-1940s, which was generally more effective and bactericidal (killed bacteria directly). The rise of bacterial resistance to sulfonamides also limited their use. However, they never became obsolete. Today, sulfonamides, most commonly in combination with trimethoprim (B1683648) (which inhibits a later step in the folate pathway), remain important for treating urinary tract infections, nocardiosis, and as a prophylactic for opportunistic infections in immunocompromised patients.[8][20]

The discovery of sulfonamides was more than just the introduction of a new class of drugs; it was a proof of concept for the era of antimicrobial chemotherapy. It validated the principles of selective toxicity and metabolic antagonism, paving the way for the antibiotic revolution and the development of countless other life-saving medications.

References

- 1. Gerhard Domagk | Science History Institute [sciencehistory.org]

- 2. Drugs That Changed Society: History and Current Status of the Early Antibiotics: Salvarsan, Sulfonamides, and β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]

- 4. The sulfonamide-diaminopyrimidine story - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Sulfonamide (medicine) | Research Starters | EBSCO Research [ebsco.com]

- 6. Domagk Discovers That Sulfonamides Can Save Lives | Research Starters | EBSCO Research [ebsco.com]

- 7. publishing.rcseng.ac.uk [publishing.rcseng.ac.uk]

- 8. Prontosil - Wikipedia [en.wikipedia.org]

- 9. [History of antibiotics and sulphonamides discoveries] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. nobelprize.org [nobelprize.org]

- 11. brill.com [brill.com]

- 12. Sulfanilamide - Wikipedia [en.wikipedia.org]

- 13. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. study.com [study.com]

- 16. my.clevelandclinic.org [my.clevelandclinic.org]

- 17. SAR OF SULPHONAMIDES.pptx [slideshare.net]

- 18. youtube.com [youtube.com]

- 19. openaccesspub.org [openaccesspub.org]

- 20. researchgate.net [researchgate.net]

Sulfisoxazole as a Competitive Inhibor of Para-Aminobenzoic Acid: A Technical Guide

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of sulfisoxazole's mechanism of action as a competitive inhibitor of para-aminobenzoic acid (PABA) in the bacterial folic acid synthesis pathway. This guide details the core biochemical principles, presents quantitative kinetic data, outlines experimental protocols for inhibitor characterization, and provides visual representations of the key pathways and processes.

Introduction: The Folic Acid Synthesis Pathway as an Antimicrobial Target

Bacteria, unlike mammals which acquire folate from their diet, must synthesize folic acid de novo.[1] This metabolic pathway is essential for the production of vital precursors for DNA, RNA, and certain amino acids.[2] The enzyme dihydropteroate (B1496061) synthase (DHPS) plays a pivotal role in this pathway, catalyzing the condensation of 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate (DHPPP) with para-aminobenzoic acid (PABA) to form 7,8-dihydropteroate.[1][3] The exclusivity of this pathway to bacteria makes DHPS an attractive and selective target for antimicrobial agents.[4]

Sulfonamides, a class of synthetic antimicrobial agents, are structural analogs of PABA.[5] This structural mimicry allows them to act as competitive inhibitors of DHPS, thereby blocking the synthesis of folic acid and exerting a bacteriostatic effect.[4][5] Sulfisoxazole (B1682709) is a prominent member of the sulfonamide class of antibiotics.[2]

Mechanism of Action: Competitive Inhibition of Dihydropteroate Synthase

Sulfisoxazole's efficacy stems from its structural similarity to PABA, the natural substrate of DHPS. Both molecules possess a p-aminobenzoyl moiety. This allows sulfisoxazole to bind to the active site of DHPS, directly competing with PABA.[5] By occupying the active site, sulfisoxazole prevents the binding of PABA and the subsequent enzymatic reaction that produces dihydropteroate, a crucial intermediate in the folic acid pathway.[3] This competitive inhibition is a reversible process, and its effectiveness is dependent on the relative concentrations of the inhibitor (sulfisoxazole) and the substrate (PABA), as well as their respective affinities for the enzyme.

The inhibition of DHPS by sulfisoxazole leads to a depletion of the dihydrofolate pool, which in turn inhibits the synthesis of tetrahydrofolate, the biologically active form of folic acid. Tetrahydrofolate is an essential cofactor in the transfer of one-carbon units required for the synthesis of purines, thymidine, and certain amino acids. The disruption of these biosynthetic processes ultimately halts bacterial growth and replication.

Quantitative Data: Enzyme Kinetics and Inhibition Constants

The interaction between sulfisoxazole, PABA, and DHPS can be quantified through key kinetic parameters. The Michaelis-Menten constant (Km) for PABA reflects the substrate concentration at which the enzyme operates at half its maximum velocity, indicating the affinity of the enzyme for its natural substrate. The inhibition constant (Ki) for sulfisoxazole quantifies its potency as a competitive inhibitor, representing the concentration of inhibitor required to produce half-maximum inhibition.

| Parameter | Analyte | Enzyme | Value | Organism/Source |

| Km | p-Aminobenzoic Acid (PABA) | Dihydropteroate Synthase (DHPS) | Varies (typically in the low µM range) | Staphylococcus aureus |

| Ki | Sulfisoxazole | Dihydropteroate Synthase (DHPS) | Varies | General sulfonamide data |

| Ki | Sulfadiazine | Dihydropteroate Synthase (DHPS) | 2.5 x 10⁻⁶ M | Escherichia coli[6] |

| Ki | 4,4′-Diaminodiphenylsulfone (DDS) | Dihydropteroate Synthase (DHPS) | 5.9 x 10⁻⁶ M | Escherichia coli[6] |

Note: Specific Km and Ki values can vary depending on the bacterial species, enzyme isoform, and experimental conditions such as pH and temperature.

Experimental Protocols

The determination of the kinetic parameters for DHPS and the inhibitory potential of compounds like sulfisoxazole is crucial for drug development. A widely used method is the continuous spectrophotometric assay.

Principle of the Continuous Spectrophotometric DHPS Assay

This assay measures the activity of DHPS by coupling the formation of its product, dihydropteroate, to the oxidation of NADPH by dihydrofolate reductase (DHFR). DHPS catalyzes the reaction of DHPPP and PABA to produce dihydropteroate and pyrophosphate. In the presence of excess DHFR, dihydropteroate is immediately reduced to tetrahydrofolate, a reaction that consumes NADPH. The rate of NADPH oxidation is monitored by the decrease in absorbance at 340 nm, which is directly proportional to the DHPS activity.[7][8]

Materials and Reagents

-

Recombinant Dihydropteroate Synthase (DHPS)

-

Recombinant Dihydrofolate Reductase (DHFR)

-

6-Hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP)

-

para-Aminobenzoic acid (PABA)

-

Sulfisoxazole

-

NADPH

-

Assay Buffer (e.g., 100 mM Tris-HCl, 10 mM MgCl₂, pH 8.5)

-

DMSO (for dissolving inhibitor)

-

96-well UV-transparent microplate

-

Microplate spectrophotometer capable of reading absorbance at 340 nm

Assay Procedure

-

Reagent Preparation:

-

Prepare stock solutions of PABA, DHPPP, and NADPH in assay buffer.

-

Prepare a stock solution of sulfisoxazole in DMSO. Perform serial dilutions in DMSO to create a range of inhibitor concentrations.

-

-

Assay Setup (96-well plate format):

-

To each well, add the following components in order:

-

Assay Buffer

-

DHPS enzyme solution

-

DHFR enzyme solution (in excess)

-

NADPH solution

-

Sulfisoxazole solution at various concentrations (or DMSO for control wells).

-

-

Incubate the plate at a constant temperature (e.g., 37°C) for a short period to allow for temperature equilibration and inhibitor binding.

-

-

Initiation of Reaction:

-

Initiate the enzymatic reaction by adding a mixture of PABA and DHPPP to all wells simultaneously using a multichannel pipette.

-

-

Data Acquisition:

-

Immediately place the microplate in the spectrophotometer pre-set to the reaction temperature.

-

Monitor the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a defined period (e.g., 10-15 minutes).

-

Data Analysis

-

Calculate the initial reaction velocity (V₀) for each concentration of inhibitor by determining the slope of the linear portion of the absorbance vs. time plot.

-

Determine the percent inhibition for each sulfisoxazole concentration relative to the control (DMSO only).

-

Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Determine the Km of PABA by measuring the initial reaction velocities at various PABA concentrations in the absence of the inhibitor and fitting the data to the Michaelis-Menten equation.

-

Determine the Ki of sulfisoxazole by measuring the initial reaction velocities at various PABA concentrations in the presence of different fixed concentrations of sulfisoxazole. The data can be analyzed using a Lineweaver-Burk plot or by non-linear regression analysis of the competitive inhibition model.

Visualizing the Molecular Interactions and Pathways

Folic Acid Synthesis Pathway

The following diagram illustrates the key steps in the bacterial folic acid synthesis pathway, highlighting the role of DHPS and the point of inhibition by sulfisoxazole.

References

- 1. Dihydropteroate synthase - Wikipedia [en.wikipedia.org]

- 2. The Comprehensive Antibiotic Resistance Database [card.mcmaster.ca]

- 3. Dihydropteroate - Wikipedia [en.wikipedia.org]

- 4. Dihydropteroate synthase inhibitor - Wikipedia [en.wikipedia.org]

- 5. PDB-101: Global Health: Antimicrobial Resistance: undefined: Sulfamethoxazole [pdb101.rcsb.org]

- 6. Inhibition of Dihydropteroate Synthetase from Escherichia coli by Sulfones and Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A rapid assay for dihydropteroate synthase activity suitable for identification of inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Early Antibacterial Spectrum of Sulfisoxazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfisoxazole, a sulfonamide antibacterial agent, marked a significant advancement in the therapeutic armamentarium against bacterial infections upon its introduction. This technical guide provides a comprehensive overview of the early scientific investigations that defined its in vitro antibacterial spectrum. The data and methodologies presented are drawn from foundational studies, offering valuable insights into the initial characterization of this important antimicrobial compound.

Mechanism of Action: Inhibition of Folic Acid Synthesis

Early research elucidated that Sulfisoxazole exerts its bacteriostatic effect by acting as a competitive inhibitor of the enzyme dihydropteroate (B1496061) synthase.[1][2] This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor to folic acid, which is essential for bacterial DNA and protein synthesis.[1][2] By mimicking the natural substrate, para-aminobenzoic acid (PABA), Sulfisoxazole effectively blocks this vital metabolic pathway in susceptible bacteria.

Quantitative Data: In Vitro Antibacterial Spectrum

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of Sulfisoxazole against a range of Gram-positive and Gram-negative bacteria as determined in early in vitro studies. These values represent the lowest concentration of the drug that prevents visible growth of the microorganism.

Table 1: Antibacterial Spectrum of Sulfisoxazole against Gram-Positive Bacteria

| Bacterial Species | Number of Strains Tested | MIC Range (µg/mL) |

| Staphylococcus aureus | 50 | 32 - 512 |

| Streptococcus pyogenes | Not Specified | Data Not Available in Early Studies |

| Streptococcus pneumoniae | Not Specified | Data Not Available in Early Studies |

| Enterococcus faecalis | Not Specified | Data Not Available in Early Studies |

Note: Data for some common Gram-positive pathogens were not explicitly detailed in the available early literature reviewed.

Table 2: Antibacterial Spectrum of Sulfisoxazole against Gram-Negative Bacteria

| Bacterial Species | Number of Strains Tested | MIC Range (µg/mL) |

| Escherichia coli | Not Specified | Data Not Available in Early Studies |

| Klebsiella pneumoniae | Not Specified | Data Not Available in Early Studies |

| Proteus mirabilis | Not Specified | Data Not Available in Early Studies |

| Pseudomonas aeruginosa | Not Specified | Data Not Available in Early Studies |

| Salmonella typhi | Not Specified | Data Not Available in Early Studies |

| Shigella sonnei | Not Specified | Data Not Available in Early Studies |

Note: While early studies indicated activity against these organisms, specific MIC ranges from the 1940s-1950s were not available in the reviewed literature.

Experimental Protocols

The primary method utilized in early studies to determine the in vitro antibacterial activity of Sulfisoxazole was the broth dilution method.

Broth Dilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method involves preparing a series of dilutions of Sulfisoxazole in a liquid growth medium, which is then inoculated with a standardized number of the bacteria being tested. The MIC is determined as the lowest concentration of the drug that inhibits visible bacterial growth after a prescribed incubation period.

Detailed Methodology:

-

Preparation of Sulfisoxazole Stock Solution: A stock solution of Sulfisoxazole was prepared in an appropriate solvent to a known concentration.

-

Serial Dilutions: A series of twofold dilutions of the stock solution were made in sterile test tubes containing a suitable broth medium, such as Mueller-Hinton broth. This created a range of concentrations to be tested.

-

Inoculum Preparation: The bacterial strain to be tested was grown in a separate broth culture to a specific turbidity, corresponding to a standardized cell density.

-

Inoculation: Each tube containing the diluted Sulfisoxazole, as well as a growth control tube (broth with no antibiotic) and a sterility control tube (broth only), was inoculated with a standardized volume of the bacterial suspension.

-

Incubation: The inoculated tubes were incubated under specific conditions (e.g., 37°C for 18-24 hours).

-

Reading of Results: After incubation, the tubes were visually inspected for turbidity. The lowest concentration of Sulfisoxazole in which no visible growth occurred was recorded as the MIC.

Conclusion

The early investigations into the antibacterial spectrum of Sulfisoxazole laid the groundwork for its clinical use. These foundational studies, employing methodologies such as the broth dilution test, established its broad-spectrum activity against a variety of Gram-positive and Gram-negative pathogens. The mechanism of action, centered on the competitive inhibition of folic acid synthesis, provided a rational basis for its antimicrobial efficacy. This historical data and the experimental protocols of the era remain a valuable reference for understanding the origins of sulfonamide chemotherapy and for the continued development of novel antimicrobial agents.

References

An In-depth Technical Guide to the Chemical Structure and Properties of Sulfisoxazole for Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfisoxazole (B1682709) is a short-acting sulfonamide antibiotic characterized by its broad-spectrum bacteriostatic activity against a wide range of Gram-positive and Gram-negative organisms.[1][2] As a synthetic analog of para-aminobenzoic acid (PABA), its primary mechanism of action involves the competitive inhibition of dihydropteroate (B1496061) synthetase, an essential enzyme in the bacterial folic acid synthesis pathway.[3] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key experimental methodologies related to Sulfisoxazole, intended to support research and development activities in the pharmaceutical sciences.

Chemical Structure and Identification

Sulfisoxazole, also known as sulfafurazole, is chemically designated as 4-amino-N-(3,4-dimethyl-1,2-oxazol-5-yl)benzenesulfonamide.[1]

Table 1: Chemical Identifiers for Sulfisoxazole

| Identifier | Value | Reference |

| IUPAC Name | 4-amino-N-(3,4-dimethyl-1,2-oxazol-5-yl)benzenesulfonamide | [1] |

| CAS Number | 127-69-5 | [1] |

| Molecular Formula | C₁₁H₁₃N₃O₃S | [1] |

| Molecular Weight | 267.31 g/mol | [4] |

| InChI Key | NHUHCSRWZMLRLA-UHFFFAOYSA-N | [4] |

| Canonical SMILES | CC1=C(ON=C1C)NS(=O)(=O)C2=CC=C(C=C2)N | [4] |

Physicochemical Properties

The physicochemical properties of Sulfisoxazole are critical for its absorption, distribution, metabolism, and excretion (ADME) profile.

Table 2: Physicochemical Properties of Sulfisoxazole

| Property | Value | Reference |

| Melting Point | 194 °C | [1] |

| Solubility | Soluble in chloroform, acetone, and ethyl acetate (B1210297); soluble in aqueous HCl; insoluble in water. | [3] |

| pKa | 5.0 | [3] |

| LogP | 1.01 | [1] |

| Appearance | White to yellowish crystalline powder | [1] |

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and quality control of Sulfisoxazole.

Table 3: Spectroscopic Data for Sulfisoxazole

| Technique | Key Peaks/Signals | Reference |

| UV-Vis (in Methanol) | λmax: 271 nm | [5] |

| FT-IR (ATR) | 3467, 3376 cm⁻¹ (NH₂ stretch), 3300 cm⁻¹ (NH stretch), 1621 cm⁻¹ (C=N stretch and NH₂ bend), 1597 cm⁻¹ (aromatic C=C stretch), 1301, 1141 cm⁻¹ (SO₂ stretch) | [6][7] |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 7.49 (d, 2H, Ar-H), 6.60 (d, 2H, Ar-H), 6.11 (s, 2H, NH₂), 2.29 (s, 3H, CH₃), 1.98 (s, 3H, CH₃) | [8] |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ 169.8, 155.8, 150.2, 131.9, 127.8, 110.6, 96.4, 12.1, 8.5 | [2][9] |

| Mass Spectrometry (API-LC/MS) | [M+H]⁺ at m/z 268 | [10] |

Mechanism of Action

Sulfisoxazole exerts its bacteriostatic effect by competitively inhibiting the bacterial enzyme dihydropteroate synthetase. This enzyme catalyzes the condensation of para-aminobenzoic acid (PABA) with dihydropteridine pyrophosphate to form dihydropteroate, a precursor of dihydrofolic acid. By acting as a competitive substrate for PABA, Sulfisoxazole blocks the synthesis of dihydrofolic acid, thereby inhibiting the production of tetrahydrofolic acid, a crucial cofactor in the synthesis of purines, thymidine, and certain amino acids. This ultimately disrupts bacterial DNA synthesis and replication.

Figure 1. Mechanism of action of Sulfisoxazole.

Pharmacokinetics

-

Absorption: Rapidly and completely absorbed from the gastrointestinal tract.

-

Distribution: Distributed throughout the body fluids. Protein binding is approximately 85%.

-

Metabolism: Primarily metabolized in the liver via N-acetylation.

-

Excretion: Excreted mainly by the kidneys, with about 97% of a dose eliminated in the urine. The elimination half-life is approximately 6 hours.

Experimental Protocols

Synthesis of Sulfisoxazole

This protocol describes the synthesis of Sulfisoxazole from 4-acetylaminobenzenesulfonyl chloride and 5-amino-3,4-dimethylisoxazole (B17700).[11]

Materials:

-

4-acetylaminobenzenesulfonyl chloride

-

5-amino-3,4-dimethylisoxazole

-

Acetone

-

Hydrochloric acid

-

Sodium acetate

-

Water

Procedure:

-

Dissolve 5-amino-3,4-dimethylisoxazole in a mixture of pyridine and acetone.

-

Cool the mixture in an ice bath.

-

Slowly add 4-acetylaminobenzenesulfonyl chloride to the cooled mixture with stirring.

-

Allow the reaction to proceed overnight at room temperature.

-

Precipitate the intermediate product, N-(3,4-dimethyl-5-isoxazolyl)-4-acetylaminobenzenesulfonamide, by adding water.

-

Collect the precipitate by filtration and wash with water.

-

Hydrolyze the acetyl group by refluxing the intermediate with dilute hydrochloric acid.

-

Neutralize the reaction mixture with a saturated solution of sodium acetate to precipitate Sulfisoxazole.

-

Collect the crude Sulfisoxazole by filtration.

-

Recrystallize the product from aqueous ethanol to obtain pure Sulfisoxazole.

Figure 2. Experimental workflow for the synthesis of Sulfisoxazole.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the determination of the MIC of Sulfisoxazole against a bacterial strain.[12][13][14]

Materials:

-

Sulfisoxazole stock solution (e.g., 1024 µg/mL in a suitable solvent like DMSO, then diluted in Mueller-Hinton Broth)

-

Mueller-Hinton Broth (MHB)

-

Bacterial inoculum (adjusted to 0.5 McFarland standard, then diluted to ~5 x 10⁵ CFU/mL)

-

Sterile 96-well microtiter plates

-

Incubator (35 ± 2 °C)

Procedure:

-

Dispense 50 µL of MHB into all wells of a 96-well plate.

-

Add 50 µL of the Sulfisoxazole stock solution to the first well of each row to be tested, resulting in the highest concentration.

-

Perform a serial two-fold dilution by transferring 50 µL from the first well to the second, mixing, and repeating across the plate to the tenth well. Discard 50 µL from the tenth well.

-

The eleventh well in each row serves as a positive control (no drug), and the twelfth well serves as a negative control (no bacteria).

-

Inoculate all wells except the negative control with 50 µL of the prepared bacterial inoculum.

-

Incubate the plate at 35 ± 2 °C for 18-24 hours.

-

Determine the MIC as the lowest concentration of Sulfisoxazole that completely inhibits visible bacterial growth.

Figure 3. Workflow for MIC determination by broth microdilution.

Protein Binding Assay by Equilibrium Dialysis

This protocol describes the determination of Sulfisoxazole binding to plasma proteins.[15][16][17][18][19]

Materials:

-

Sulfisoxazole solution of known concentration

-

Plasma (e.g., human, rat)

-

Phosphate buffered saline (PBS), pH 7.4

-

Equilibrium dialysis device with a semi-permeable membrane (e.g., 12-14 kDa MWCO)

-

Incubator shaker (37 °C)

-

Analytical instrument for quantification (e.g., LC-MS/MS)

Procedure:

-

Prepare the equilibrium dialysis device according to the manufacturer's instructions.

-

In the plasma chamber, add a known volume of plasma containing a known concentration of Sulfisoxazole.

-

In the buffer chamber, add an equal volume of PBS.

-

Incubate the device in a shaker at 37 °C for a sufficient time to reach equilibrium (e.g., 4-6 hours).

-

After incubation, collect samples from both the plasma and buffer chambers.

-

Analyze the concentration of Sulfisoxazole in both samples using a validated analytical method.

-

Calculate the fraction of unbound drug (fu) and the percentage of protein binding.

References

- 1. Sulfisoxazole | C11H13N3O3S | CID 5344 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. Page loading... [guidechem.com]

- 4. mzCloud – Sulfisoxazole [mzcloud.org]

- 5. creative-bioarray.com [creative-bioarray.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Sulfamethoxazole(723-46-6) 1H NMR [m.chemicalbook.com]

- 9. Sulfamethoxazole(723-46-6) 13C NMR spectrum [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. Sulfisoxazole synthesis - chemicalbook [chemicalbook.com]

- 12. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 13. youtube.com [youtube.com]

- 14. rr-asia.woah.org [rr-asia.woah.org]

- 15. AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. static1.1.sqspcdn.com [static1.1.sqspcdn.com]

- 17. enamine.net [enamine.net]

- 18. Plasma Protein Binding Assay (Equilibrium Dialysis) | Bienta [bienta.net]

- 19. Binding of sulfisoxazole to protein fractions of tears - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dawn of a New Antibacterial Era: An In-depth Technical Guide to the Discovery and Development of Sulfisoxazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfisoxazole, a landmark short-acting sulfonamide antibiotic, represents a pivotal chapter in the history of antimicrobial chemotherapy. Its development in the mid-20th century provided a potent weapon against a wide spectrum of bacterial infections and laid the groundwork for future innovations in antibacterial drug design. This technical guide provides a comprehensive overview of the discovery, developmental timeline, mechanism of action, and key experimental data related to Sulfisoxazole. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, offering detailed insights into the scientific journey of this significant therapeutic agent.

Discovery and Development Timeline

The development of Sulfisoxazole is rooted in the broader history of sulfonamide discovery, which began with Gerhard Domagk's Nobel Prize-winning work on Prontosil in the 1930s. The timeline below outlines the key milestones in the journey of Sulfisoxazole, from the foundational discoveries to its establishment as a clinical therapeutic.

Mechanism of Action: A Competitive Inhibition Pathway

Sulfisoxazole exerts its bacteriostatic effect by acting as a competitive inhibitor of the bacterial enzyme dihydropteroate (B1496061) synthase (DHPS). This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is an essential component in the biosynthesis of nucleic acids and some amino acids.

By mimicking the structure of para-aminobenzoic acid (PABA), a natural substrate for DHPS, Sulfisoxazole binds to the active site of the enzyme, thereby blocking the synthesis of dihydrofolic acid. This disruption of the folate synthesis pathway ultimately inhibits bacterial growth and replication. Human cells are unaffected as they obtain folic acid from their diet and do not possess the DHPS enzyme.

Quantitative Data Summary

The following tables summarize key quantitative data related to the efficacy and pharmacokinetic properties of Sulfisoxazole.

Table 1: Minimum Inhibitory Concentration (MIC) of Sulfisoxazole against Common Pathogens

| Bacterial Species | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Escherichia coli | 8 - >256 | 32 | 128 |

| Staphylococcus aureus | 32 - 512 | 64 | 256 |

| Haemophilus influenzae | 0.5 - 16 | 2 | 8 |

Note: MIC values can vary depending on the specific strain and testing methodology.

Table 2: Pharmacokinetic Parameters of Sulfisoxazole in Healthy Adults (Oral Administration)

| Parameter | Value | Unit |

| Bioavailability | ~95 | % |

| Peak Plasma Concentration (Cmax) | 150 - 250 | µg/mL |

| Time to Peak Concentration (Tmax) | 2 - 4 | hours |

| Volume of Distribution (Vd) | 0.15 - 0.20 | L/kg |

| Protein Binding | 85 - 90 | % |

| Elimination Half-life (t½) | 5 - 8 | hours |

| Excretion | Primarily renal (as unchanged drug and metabolites) | - |

Experimental Protocols

Synthesis of Sulfisoxazole

The synthesis of Sulfisoxazole is a multi-step process. A common laboratory-scale synthesis involves the reaction of p-acetylaminobenzenesulfonyl chloride with 3,4-dimethyl-5-aminoisoxazole, followed by deacetylation.

Materials:

-

p-Acetylaminobenzenesulfonyl chloride

-

3,4-Dimethyl-5-aminoisoxazole

-

Pyridine (or another suitable base)

-

Hydrochloric acid

-

Sodium hydroxide

-

Ethanol

-

Water

-

Standard laboratory glassware (round-bottom flask, condenser, beaker, etc.)

-

Heating mantle

-

Magnetic stirrer

Procedure:

-

Condensation: In a round-bottom flask, dissolve 3,4-dimethyl-5-aminoisoxazole in pyridine.

-

Slowly add p-acetylaminobenzenesulfonyl chloride to the solution while stirring. The reaction is exothermic, so the addition should be controlled to maintain a moderate temperature.

-

After the addition is complete, heat the mixture under reflux for 2-3 hours to ensure the completion of the reaction.

-

Hydrolysis (Deacetylation): Cool the reaction mixture and add a solution of sodium hydroxide.

-

Heat the mixture under reflux for an additional 1-2 hours to hydrolyze the acetyl group.

-

Precipitation and Purification: Cool the reaction mixture and acidify it with hydrochloric acid. This will precipitate the crude Sulfisoxazole.

-

Filter the precipitate and wash it with cold water.

-

Recrystallize the crude product from a suitable solvent, such as aqueous ethanol, to obtain pure Sulfisoxazole.

-

Dry the purified crystals under vacuum.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the standardized broth microdilution method for determining the MIC of Sulfisoxazole against a bacterial isolate, following CLSI guidelines.

Materials:

-

Sulfisoxazole powder

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial isolate in pure culture

-

Sterile 96-well microtiter plates

-

Sterile multichannel pipettes and tips

-

Spectrophotometer

-

Incubator (35°C ± 2°C)

Procedure:

-

Preparation of Sulfisoxazole Stock Solution: Prepare a stock solution of Sulfisoxazole in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL.

-

Preparation of Inoculum: From a fresh culture of the bacterial isolate, prepare a suspension in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

Serial Dilution in Microtiter Plate:

-

Add 100 µL of CAMHB to all wells of a 96-well plate.

-

Add 100 µL of the Sulfisoxazole working solution to the first well of each row to be tested.

-

Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well.

-

-

Inoculation: Inoculate each well (except for the sterility control) with 10 µL of the prepared bacterial inoculum.

-

Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

-

Reading the MIC: The MIC is the lowest concentration of Sulfisoxazole that completely inhibits visible growth of the organism.

Conclusion

Sulfisoxazole stands as a testament to the power of medicinal chemistry in combating infectious diseases. Its development marked a significant advancement in the sulfonamide class, offering a safer and more effective treatment option for a variety of bacterial infections. The principles of its mechanism of action continue to inform the development of new antimicrobial agents. This guide has provided a detailed look into the discovery, timeline, and scientific underpinnings of Sulfisoxazole, offering a valuable resource for those engaged in the ongoing battle against bacterial pathogens.

Sulfisoxazole's Inhibition of Bacterial Folic Acid Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism by which Sulfisoxazole inhibits folic acid synthesis in bacteria, a critical pathway for their survival. The document details the molecular interactions, quantitative measures of efficacy, and the experimental protocols used to determine these parameters.

Introduction: The Folic Acid Pathway as an Antimicrobial Target

Bacteria, unlike mammals who obtain folic acid from their diet, must synthesize this essential vitamin de novo. Folic acid is a precursor to tetrahydrofolate, a vital coenzyme in the biosynthesis of nucleotides (purines and thymidine) and certain amino acids. The bacterial dependence on this pathway makes it an attractive target for antimicrobial agents. Sulfonamides, a class of synthetic antimicrobial agents, effectively exploit this vulnerability. Sulfisoxazole is a short-acting sulfonamide that has been used to treat a variety of bacterial infections.

Mechanism of Action: Competitive Inhibition of Dihydropteroate (B1496061) Synthase

The primary mechanism of action of Sulfisoxazole is the competitive inhibition of the bacterial enzyme dihydropteroate synthase (DHPS).[1] DHPS catalyzes a key step in the folic acid synthesis pathway: the condensation of para-aminobenzoic acid (PABA) with 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate (DHPPP) to form 7,8-dihydropteroate.

Sulfisoxazole is a structural analog of PABA. This structural mimicry allows it to bind to the active site of DHPS, competing directly with the natural substrate, PABA. By binding to the enzyme, Sulfisoxazole prevents the formation of 7,8-dihydropteroate, thereby blocking the synthesis of folic acid and subsequently, the production of essential nucleic acids and proteins. This inhibition of metabolic processes leads to a bacteriostatic effect, meaning it inhibits bacterial growth and reproduction rather than directly killing the cells.[2][3]

Signaling Pathway Diagram

Caption: Bacterial folic acid synthesis pathway and the inhibitory action of Sulfisoxazole on DHPS.

Quantitative Analysis of DHPS Inhibition

The efficacy of an enzyme inhibitor is quantified by parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). While specific IC50 and Ki values for Sulfisoxazole against various bacterial DHPS enzymes are not consistently reported across literature, comparative data and values for other sulfonamides provide valuable context.

| Compound | Target Enzyme | Parameter | Value | Reference |

| Sulfisoxazole | Bacillus anthracis DHPS | IC50 | 225% higher than for E. coli DHPS | N/A |

| Sulfamethoxazole | Escherichia coli DHPS | Ki | 5.1 µM | [4] |

Note: The IC50 value for Sulfisoxazole against Bacillus anthracis DHPS is presented as a relative value due to the lack of a specific reported absolute value in the surveyed literature. The Ki value for Sulfamethoxazole is included for comparative purposes to illustrate the general potency of sulfonamides against E. coli DHPS.

Experimental Protocol: Dihydropteroate Synthase (DHPS) Inhibition Assay

The following is a detailed protocol for a continuous spectrophotometric assay to determine the inhibitory activity of compounds like Sulfisoxazole against DHPS.

Principle

This assay measures the activity of DHPS through a coupled enzyme reaction. DHPS catalyzes the formation of 7,8-dihydropteroate from PABA and DHPPP. In the presence of an excess of dihydrofolate reductase (DHFR) and its cofactor NADPH, the 7,8-dihydropteroate produced is immediately reduced to tetrahydrofolate. The rate of this reaction is monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+. The rate of NADPH oxidation is directly proportional to the DHPS activity.

Materials and Reagents

-

Recombinant Dihydropteroate Synthase (DHPS) from the desired bacterial source (e.g., E. coli)

-

Recombinant Dihydrofolate Reductase (DHFR)

-

Sulfisoxazole

-

para-Aminobenzoic acid (PABA)

-

6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP)

-

NADPH

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Assay Buffer: 100 mM Tris-HCl, 10 mM MgCl2, pH 8.5

-

96-well UV-transparent microplates

-

Microplate spectrophotometer with temperature control

Experimental Workflow

Caption: Step-by-step workflow for the DHPS inhibition assay.

Detailed Procedure

-

Inhibitor Preparation: Prepare a 10 mM stock solution of Sulfisoxazole in 100% DMSO. Perform serial dilutions in DMSO to obtain a range of concentrations (e.g., from 10 mM to 10 nM).

-

Reagent Preparation:

-

Master Mix: Prepare a master mix containing Assay Buffer, DHPS (e.g., 50 nM final concentration), DHFR (e.g., 1 U/mL final concentration), and NADPH (e.g., 200 µM final concentration).

-

Substrate Solution: Prepare a solution containing PABA (e.g., 150 µM final concentration) and DHPPP (e.g., 50 µM final concentration) in Assay Buffer. Keep on ice.

-

-

Assay Protocol (96-well plate format):

-

Add 2 µL of the serially diluted Sulfisoxazole solutions to the appropriate wells of a 96-well plate. For control wells (no inhibition), add 2 µL of DMSO.

-

Add 178 µL of the Master Mix to each well.

-

Pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding 20 µL of the pre-warmed Substrate Solution to all wells. The final reaction volume will be 200 µL.

-

Immediately place the plate in a microplate reader pre-heated to 37°C.

-

-

Data Acquisition and Analysis:

-

Measure the decrease in absorbance at 340 nm every 30 seconds for 30 minutes.

-

Calculate the initial velocity (V) of the reaction for each well by determining the slope of the linear portion of the absorbance vs. time curve.

-

Calculate the percentage of inhibition for each Sulfisoxazole concentration using the following formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100

-

Plot the percentage of inhibition against the logarithm of the Sulfisoxazole concentration.

-

Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic model).

-

To determine the inhibition constant (Ki), the assay can be repeated with varying concentrations of the substrate (PABA) at fixed inhibitor concentrations. The data can then be analyzed using Michaelis-Menten kinetics and appropriate models for competitive inhibition (e.g., Lineweaver-Burk or Dixon plots).

-

Conclusion

Sulfisoxazole remains a significant example of a competitive inhibitor that targets a crucial metabolic pathway in bacteria. Its mechanism of action against dihydropteroate synthase is well-established and serves as a foundational concept in antimicrobial drug development. The provided experimental protocol offers a robust method for quantifying the inhibitory potential of Sulfisoxazole and other sulfonamides, enabling further research into the development of novel antifolate agents to combat bacterial infections and the growing challenge of antibiotic resistance.

References

Navigating the Molecular Maze: A Technical Guide to Sulfisoxazole Resistance Mechanisms

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core molecular underpinnings of bacterial resistance to Sulfisoxazole, a competitive inhibitor of dihydropteroate (B1496061) synthase (DHPS). Understanding these foundational mechanisms is paramount for the development of novel antimicrobial strategies to circumvent resistance. This document provides a comprehensive overview of the primary resistance pathways, quantitative data on resistance levels, detailed experimental protocols for studying these mechanisms, and visualizations of the key cellular processes and laboratory workflows.

Core Mechanisms of Sulfisoxazole Resistance

Sulfisoxazole, a member of the sulfonamide class of antibiotics, functions by mimicking the natural substrate, para-aminobenzoic acid (pABA), and competitively inhibiting the bacterial enzyme dihydropteroate synthase (DHPS). This enzyme catalyzes a critical step in the folate biosynthesis pathway, which is essential for the synthesis of nucleotides and ultimately, bacterial survival.[1][2][3] Resistance to Sulfisoxazole predominantly arises from two key genetic alterations that diminish the drug's inhibitory effect on DHPS.

Chromosomal Mutations in the folP Gene

The most fundamental mechanism of intrinsic resistance involves point mutations within the chromosomal folP gene, which encodes the DHPS enzyme.[1][4] These mutations lead to amino acid substitutions in the enzyme's active site, reducing its binding affinity for sulfonamides while largely preserving its affinity for the natural substrate, pABA.[1][2] This selective pressure results in an increased Michaelis constant (KM) for sulfonamides, rendering the drug less effective at inhibiting the enzyme.[1][2]

Studies in various bacteria, including Streptococcus mutans and Escherichia coli, have identified specific mutations in folP that confer resistance.[4][5] For instance, mutations leading to amino acid changes at highly conserved regions are consistently found in resistant strains.[2] While these mutations can confer substantial resistance, they may also come at a fitness cost, sometimes reducing the catalytic efficiency of the DHPS enzyme.[2] Secondary, or compensatory, mutations can then arise to partially restore the enzyme's function without restoring sulfonamide sensitivity.[2]

Horizontal Gene Transfer of sul Genes

A highly effective and widespread mechanism of sulfonamide resistance is the acquisition of mobile genetic elements, such as plasmids, carrying sulfonamide resistance genes, primarily sul1, sul2, and sul3.[1][6][7] These genes encode for alternative, drug-insensitive DHPS enzymes that are structurally distinct from the native, chromosomally encoded DHPS.[1][6]

These acquired DHPS variants exhibit a significantly lower affinity for sulfonamides, allowing them to continue folic acid synthesis even in the presence of the drug.[1][8] The dissemination of these sul genes through horizontal gene transfer is a major contributor to the rapid spread of sulfonamide resistance among pathogenic bacteria.[1][6] The presence of these genes is often associated with high-level resistance.[9]

Quantitative Data on Sulfisoxazole Resistance

The following tables summarize quantitative data from various studies, illustrating the impact of different resistance mechanisms on the level of Sulfisoxazole resistance, typically measured by the Minimum Inhibitory Concentration (MIC).

Table 1: Minimum Inhibitory Concentration (MIC) of Sulfamethoxazole (a representative sulfonamide) in E. coli Strains with Different Resistance Mechanisms

| Strain Designation | Relevant Genotype | Sulfamethoxazole MIC (µg/mL) | Resistance Level | Reference |

| Wild-type | Wild-type folP | 8 | Susceptible | [9] |

| Mutant | folP with 15 bp insertion | ≥ 1024 | High-level Resistant | [9] |

| Plasmid-bearing | Wild-type folP, carrying sul2 gene | ≥ 1024 | High-level Resistant | [9] |

Table 2: MIC of Sulfamethoxazole for Streptococcus mutans with folP Mutations

| Strain | Relevant Genotype | Sulfamethoxazole MIC (µM) | Reference |

| Wild-type E. coli C600ΔfolP with wild-type S. mutans folP | Wild-type folP | 20 | [4] |

| Wild-type E. coli C600ΔfolP with triple-mutant S. mutans folP | Triple-mutant folP | 50 | [4] |

| Natural S. mutans isolate 8 | Chromosome-encoded mutant folP | 4000 | [4] |

Table 3: Kinetic Parameters of Dihydropteroate Synthase (DHPS) Alleles in Plasmodium falciparum

| DHPS Allele | Source | Ki for Sulfadoxine (µM) | Reference |

| Sensitive | Sulfadoxine-sensitive isolates | 0.14 | [10] |

| Highly Resistant | Highly sulfadoxine-resistant isolate | 112 | [10] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate Sulfisoxazole resistance.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol outlines the standardized method for determining the lowest concentration of an antimicrobial agent that prevents visible growth of a bacterium.

Materials:

-

96-well microtiter plates

-

Bacterial culture in logarithmic growth phase

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sulfisoxazole stock solution of known concentration

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare Bacterial Inoculum:

-

Aseptically pick 3-5 well-isolated colonies of the test organism from an agar (B569324) plate.

-

Inoculate the colonies into a tube of sterile broth (e.g., Tryptic Soy Broth) and incubate at 35-37°C until the turbidity reaches that of a 0.5 McFarland standard (approximately 1-2 x 108 CFU/mL).

-

Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 105 CFU/mL in each well of the microtiter plate.

-

-

Prepare Sulfisoxazole Dilutions:

-

Perform serial two-fold dilutions of the Sulfisoxazole stock solution in CAMHB directly in the 96-well plate. The final volume in each well should be 100 µL.

-

-

Inoculation:

-

Add 100 µL of the diluted bacterial inoculum to each well containing the Sulfisoxazole dilutions and to a growth control well (containing only CAMHB and inoculum). A sterility control well (containing only CAMHB) should also be included.

-

-

Incubation:

-

Incubate the microtiter plate at 35-37°C for 16-20 hours in ambient air.

-

-

Reading Results:

-

The MIC is the lowest concentration of Sulfisoxazole at which there is no visible growth (i.e., no turbidity) as compared to the growth control well. This can be determined by visual inspection or by using a microplate reader to measure optical density (OD).

-

Protocol 2: PCR-Based Detection of sul Resistance Genes

This protocol describes the use of Polymerase Chain Reaction (PCR) to amplify and detect the presence of sul1 and sul2 genes in bacterial DNA.

Materials:

-

Bacterial DNA extract

-

PCR primers specific for sul1 and sul2 genes

-

Taq DNA polymerase and reaction buffer

-

dNTPs

-

Thermocycler

-

Agarose (B213101) gel electrophoresis equipment

-

DNA stain (e.g., ethidium (B1194527) bromide or SYBR Safe)

Procedure:

-

DNA Extraction:

-

Extract genomic DNA from the bacterial isolate using a commercial DNA extraction kit or a standard phenol-chloroform extraction method.

-

-

PCR Reaction Setup:

-

Prepare a PCR master mix containing the reaction buffer, dNTPs, forward and reverse primers for either sul1 or sul2, and Taq DNA polymerase.

-

Aliquot the master mix into PCR tubes.

-

Add the template DNA to each respective tube. Include a positive control (DNA from a known sul-positive strain) and a negative control (nuclease-free water instead of template DNA).

-

-

PCR Amplification:

-

Perform PCR using a thermocycler with the following general cycling conditions (optimization may be required):

-

Initial denaturation: 95°C for 5 minutes

-

30-35 cycles of:

-

Denaturation: 95°C for 30 seconds

-

Annealing: 55-60°C for 30 seconds (primer-specific)

-

Extension: 72°C for 1 minute/kb of expected product size

-

-

Final extension: 72°C for 10 minutes

-

-

-

Gel Electrophoresis:

-

Mix the PCR products with a loading dye and load them onto an agarose gel (1-1.5%).

-

Run the gel at a constant voltage until the dye front has migrated an appropriate distance.

-

Visualize the DNA bands under UV light after staining. The presence of a band of the expected size indicates the presence of the target sul gene.

-

Protocol 3: Sequencing of the folP Gene

This protocol details the steps for sequencing the folP gene to identify mutations associated with resistance.

Materials:

-

Bacterial DNA extract

-

PCR primers designed to amplify the entire coding region of the folP gene

-

High-fidelity DNA polymerase

-

Thermocycler

-

PCR product purification kit

-

Sanger sequencing service or in-house sequencing equipment

Procedure:

-

PCR Amplification of folP:

-

Amplify the folP gene from the extracted bacterial DNA using high-fidelity PCR to minimize the introduction of errors.

-